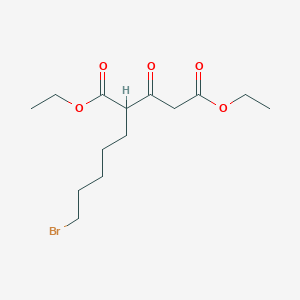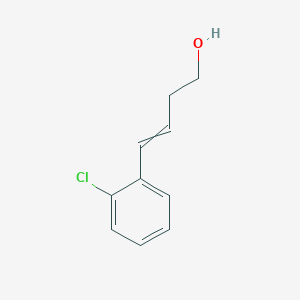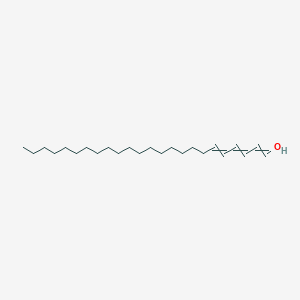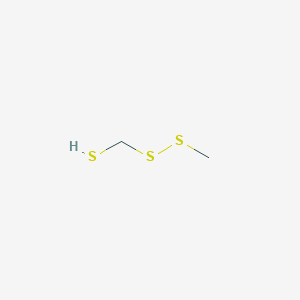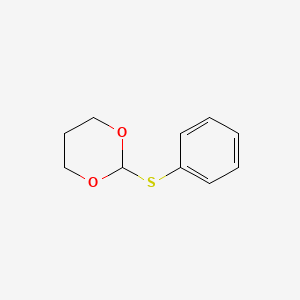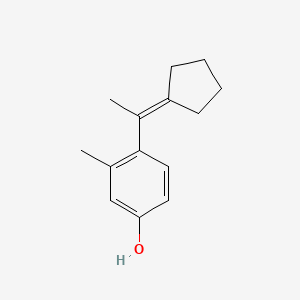
4-(1-Cyclopentylideneethyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyclopentylideneethyl)-3-methylphenol is an organic compound with a unique structure that includes a cyclopentylidene group attached to an ethyl chain, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopentylideneethyl)-3-methylphenol typically involves the reaction of cyclopentanone with an appropriate phenol derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include cyclopentanone, phenol derivatives, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving high temperatures and pressures to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Cyclopentylideneethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyclopentylidene group can be reduced to form cyclopentyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopentyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.
Applications De Recherche Scientifique
4-(1-Cyclopentylideneethyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Cyclopentylideneethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentylidene group may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Cyclopentylideneethyl)-3-methoxyphenol
- 4-(1-Cyclopentylideneethyl)-3-ethylphenol
- 4-(1-Cyclopentylideneethyl)-3-chlorophenol
Uniqueness
4-(1-Cyclopentylideneethyl)-3-methylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentylidene group and the methyl substitution on the phenol ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
116217-91-5 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-(1-cyclopentylideneethyl)-3-methylphenol |
InChI |
InChI=1S/C14H18O/c1-10-9-13(15)7-8-14(10)11(2)12-5-3-4-6-12/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
TURCKSCQBBKTLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=C2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
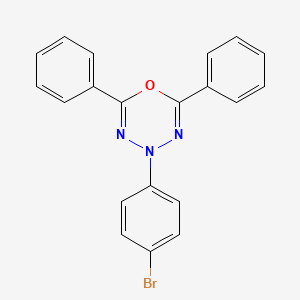
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
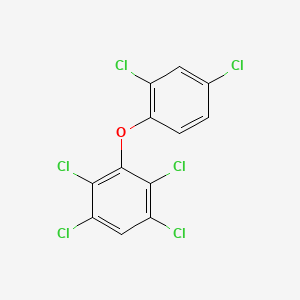
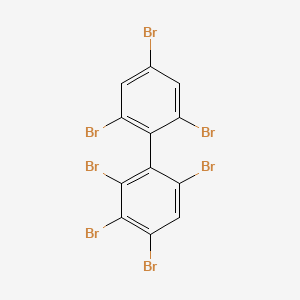

![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
